4-((3-Methoxypiperidin-4-yl)methyl)pyridine
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Overview
Description
4-((3-Methoxypiperidin-4-yl)methyl)pyridine is a heterocyclic compound that features both a piperidine and a pyridine ring in its structure
Preparation Methods
The synthesis of 4-((3-Methoxypiperidin-4-yl)methyl)pyridine typically involves the reaction of 4-pyridinemethanol with 3-methoxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is then stirred at room temperature for several hours to yield the desired product .
Chemical Reactions Analysis
4-((3-Methoxypiperidin-4-yl)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
4-((3-Methoxypiperidin-4-yl)methyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.
Biological Studies: This compound is utilized in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((3-Methoxypiperidin-4-yl)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar compounds to 4-((3-Methoxypiperidin-4-yl)methyl)pyridine include:
4-((3-Methoxypiperidin-1-yl)methyl)pyridine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol: This compound features a methoxypropoxy group instead of a methoxypiperidinyl group.
These compounds share structural similarities but differ in their chemical and biological properties, making this compound unique in its applications and interactions.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-[(3-methoxypiperidin-4-yl)methyl]pyridine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-9-14-7-4-11(12)8-10-2-5-13-6-3-10/h2-3,5-6,11-12,14H,4,7-9H2,1H3 |
InChI Key |
PTPZLASYQPKBOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCCC1CC2=CC=NC=C2 |
Origin of Product |
United States |
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